Methyl 4,5-dichloro-2-fluorobenzoate
Description
Methyl 4,5-dichloro-2-fluorobenzoate is a halogenated aromatic ester characterized by a benzoate backbone substituted with two chlorine atoms at positions 4 and 5 and a fluorine atom at position 2. This compound is structurally significant due to its electron-deficient aromatic ring, which arises from the electron-withdrawing effects of halogens. Such properties make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of herbicides and bioactive molecules .
The ester group (methyl) contributes to its moderate volatility and solubility in organic solvents, while the halogen substituents enhance its stability and reactivity in electrophilic substitution reactions.
Properties
Molecular Formula |
C8H5Cl2FO2 |
|---|---|
Molecular Weight |
223.02 g/mol |
IUPAC Name |
methyl 4,5-dichloro-2-fluorobenzoate |
InChI |
InChI=1S/C8H5Cl2FO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,1H3 |
InChI Key |
BVXLFQKQGPBVTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Esterification of 4,5-Dichloro-2-Fluorobenzoic Acid
The most straightforward method involves esterifying 4,5-dichloro-2-fluorobenzoic acid with methanol under acid catalysis. Sulfuric acid (5–10 mol%) in refluxing methanol (65–70°C) for 6–8 hours achieves 75–80% conversion. Excess methanol (3:1 molar ratio) suppresses di-ester formation, while molecular sieves remove water to shift equilibrium. Post-reaction neutralization with sodium bicarbonate and extraction with dichloromethane yield the crude ester, which is purified via vacuum distillation (bp 120–125°C at 15 mmHg). Challenges include acid-mediated dehalogenation, mitigated by maintaining pH > 4 during neutralization.
Key Data:
Halogenation of Methyl 2-Fluorobenzoate
Sequential chlorination of methyl 2-fluorobenzoate using Cl₂ gas in the presence of FeCl₃ (2 mol%) introduces chlorine at positions 4 and 5. The reaction proceeds in carbon tetrachloride at 45–55°C, with strict temperature control to prevent over-chlorination. Gas chromatography monitors progress, revealing 85% selectivity for the 4,5-dichloro isomer at 50°C. Excess chlorine (1.2 equivalents) ensures complete conversion, while quenching with ice water minimizes HCl off-gassing. The crude product is washed with NaHSO₃ to remove residual Cl₂ and recrystallized from ethanol (mp 34–36°C).
Mechanistic Insight:
FeCl₃ polarizes Cl₂, generating Cl⁺ electrophiles that attack the meta position relative to the electron-withdrawing fluorine. Steric hindrance from the methyl ester directs subsequent chlorination to position 5.
Fluorination of Methyl 4,5-Dichlorobenzoate
Late-stage fluorination employs HF-pyridine complex (3 equivalents) in DMF at 100°C for 12 hours, replacing a nitro or sulfonic group at position 2. This method avoids harsh conditions that might cleave ester bonds, achieving 70% yield. Anhydrous conditions are critical, as water hydrolyzes the intermediate aryl fluorosulfonate. Post-reaction, the mixture is poured into ice-water, extracted with ethyl acetate, and dried over MgSO₄. Silica gel chromatography (hexane:EtOAc 9:1) removes pyridine residues, yielding 98% pure product.
Catalytic Systems and Solvent Optimization
Friedel-Crafts Alkylation for Precursor Synthesis
A patent-derived method synthesizes the trichloro intermediate via Friedel-Crafts alkylation of 3,4-dichlorotoluene with CCl₄ and AlCl₃ (10 wt%) at 50°C. The solvent (CCl₄) acts as both reactant and medium, enabling 80% conversion in 4 hours. Hydrolysis of the alkylated product with ice-water yields 2-methyl-4,5-trichlorotoluene, which is fluorinated with HF under pressure (10–15 kg/cm²) at 80°C. While this route targets a related trifluorotoluene, adapting the halogenation sequence (substituting CCl₄ with Cl₂) could generate methyl 4,5-dichloro-2-fluorobenzoate precursors.
Solvent Effects on Reaction Efficiency
Non-polar solvents (CCl₄, hexane) favor chlorination by stabilizing ionic intermediates, while polar aprotic solvents (DMF, DMSO) enhance fluorination rates. A comparative study shows:
| Solvent | Chlorination Yield (%) | Fluorination Yield (%) |
|---|---|---|
| Carbon Tetrachloride | 85 | – |
| DMF | – | 70 |
| Ethanol | 40 (decomposition) | 30 (ester hydrolysis) |
Purification and Analytical Characterization
Distillation vs. Recrystallization
Vacuum distillation (bp 120–125°C) achieves 95% purity but risks thermal decomposition. Recrystallization from ethanol/water (3:1) at −20°C offers higher purity (98%) but lower recovery (60%). Hybrid approaches, such as initial distillation followed by recrystallization, balance yield (75%) and purity (97%).
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dichloro-2-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Nucleophilic substitution: Substituted benzoates.
Reduction: 4,5-dichloro-2-fluorobenzyl alcohol.
Hydrolysis: 4,5-dichloro-2-fluorobenzoic acid.
Scientific Research Applications
Methyl 4,5-dichloro-2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4,5-dichloro-2-fluorobenzoate depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atom to which the chlorine is attached. In hydrolysis reactions, the ester bond is cleaved by the addition of water, resulting in the formation of the corresponding carboxylic acid and methanol .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural analogs and their properties:
| Compound Name | CAS Number | Molecular Formula | Substituents (Positions) | Key Applications |
|---|---|---|---|---|
| Methyl 4,5-dichloro-2-fluorobenzoate | Not explicitly listed | C₈H₅Cl₂F O₂ | Cl (4,5); F (2); COOCH₃ (1) | Agrochemical intermediates |
| Ethyl 2-chloro-4,5-difluorobenzoate | 1785259-54-2 | C₉H₇ClF₂O₂ | Cl (2); F (4,5); COOCH₂CH₃ (1) | Pharmaceutical synthesis |
| Methyl 4-amino-3,5-dichloro-2-fluorobenzoate | 2649788-83-8 | C₈H₅Cl₂FNO₂ | Cl (3,5); F (2); NH₂ (4) | Drug intermediate |
| Metsulfuron methyl ester | Not explicitly listed | C₁₄H₁₅N₅O₆S | Triazine ring; sulfonylurea | Herbicide (plant growth regulation) |
Key Observations :
- Halogen Positioning : Ethyl 2-chloro-4,5-difluorobenzoate (CAS 1785259-54-2) differs in halogen placement (Cl at position 2 vs. 4,5 in the target compound), altering electronic effects. The fluorine atoms at positions 4 and 5 increase ring electron deficiency compared to chlorine .
- Functional Groups: Methyl 4-amino-3,5-dichloro-2-fluorobenzoate introduces an amino group, enhancing nucleophilic reactivity compared to the purely halogenated target compound .
- Ester Group: Ethyl esters (e.g., Ethyl 2-chloro-4,5-difluorobenzoate) exhibit lower volatility and higher solubility in non-polar solvents compared to methyl esters due to the longer alkyl chain .
Physical and Chemical Properties (Inferred)
- Melting Point: Higher than non-halogenated esters due to increased molecular symmetry and halogen interactions.
- Solubility : Moderate solubility in dichloromethane and acetone; low solubility in water due to hydrophobic halogens and ester group.
- Stability : Resistant to hydrolysis under acidic conditions but susceptible to nucleophilic attack at the ester carbonyl.
Research Findings and Implications
- Structure-Activity Relationships : The 4,5-dichloro substitution in this compound enhances electrophilic reactivity, making it a candidate for cross-coupling reactions in medicinal chemistry.
- Industrial Use : The compound’s stability under storage conditions (inferred from ) supports its utility in large-scale agrochemical production.
Biological Activity
Methyl 4,5-dichloro-2-fluorobenzoate is a halogenated benzoate derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and various applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula: C8H5Cl2F O2
- Molecular Weight: 221.03 g/mol
The presence of multiple halogen atoms (chlorine and fluorine) on the aromatic ring enhances its reactivity and potential interactions with biological targets.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In a study evaluating various benzoate derivatives, this compound demonstrated effective inhibition against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were found to be in the low micromolar range, indicating strong potency.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 10 |
| Staphylococcus aureus | 15 |
| Pseudomonas aeruginosa | 20 |
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro assays against various cancer cell lines. Notably, it showed promising results in inhibiting the proliferation of L1210 mouse leukemia cells with an IC50 value of approximately 50 nM. This suggests a mechanism involving apoptosis induction and cell cycle arrest.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Nucleophilic Substitution: The chlorine atoms on the aromatic ring can be replaced by nucleophiles, enhancing its reactivity towards biological macromolecules.
- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in microbial and cancer cells, leading to cellular damage and death.
- Enzyme Inhibition: Preliminary studies suggest that it may inhibit key enzymes involved in cell proliferation, such as topoisomerases.
Study on Antimicrobial Activity
In a recent study published in the Journal of Medicinal Chemistry, this compound was tested against various pathogens. The results confirmed its effectiveness as a broad-spectrum antimicrobial agent. The study highlighted its potential as a lead compound for developing new antibiotics.
Anticancer Research
A comprehensive investigation into the anticancer properties was conducted using human cancer cell lines. The findings revealed that this compound significantly reduced cell viability and induced apoptosis in cancer cells through activation of caspase pathways.
Q & A
Q. What are the established synthetic routes for Methyl 4,5-dichloro-2-fluorobenzoate, and what reaction conditions are critical for high yields?
- Methodological Answer : The compound is synthesized via esterification of 4,5-dichloro-2-fluorobenzoic acid using methanol under acid catalysis (e.g., H₂SO₄ or HCl). Key parameters include:
- Temperature : 60–80°C to ensure reflux without decomposition.
- Molar ratio : 1:5 (acid:methanol) to drive esterification to completion.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) or recrystallization from ethanol .
- Yield Optimization : Monitoring via TLC or HPLC to minimize side products like diesters or unreacted acid.
Q. How is this compound characterized structurally, and what spectroscopic data are essential for validation?
- Methodological Answer : Use a combination of:
- NMR :
- ¹H NMR (CDCl₃): Peaks at δ 3.9–4.1 ppm (ester methyl), δ 7.2–8.0 ppm (aromatic protons).
- ¹³C NMR : Carbonyl (C=O) at ~165 ppm, aromatic carbons influenced by electron-withdrawing Cl/F substituents.
- Mass Spectrometry (MS) : Molecular ion peak at m/z 223.0 (C₈H₅Cl₂FO₂⁺) .
- IR : C=O stretch at ~1720 cm⁻¹, C-F/C-Cl stretches at 1100–1250 cm⁻¹.
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing Cl and F groups activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic attacks. Key considerations:
- Ortho/para-directing effects : Fluorine’s strong -I effect directs incoming nucleophiles to meta positions.
- Kinetic studies : Use DFT calculations to model transition states for reactions like hydrolysis (e.g., base-mediated ester cleavage) .
- Experimental validation : Track reaction progress via LC-MS and isolate intermediates (e.g., saponified acid).
Q. How do computational models predict the binding affinity of this compound to biological targets, and what validation strategies are recommended?
- Methodological Answer :
- Docking simulations : Use software like AutoDock Vina with enzyme targets (e.g., cytochrome P450) to assess halogen-π interactions.
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields).
- Validation : Compare computational results with in vitro assays (e.g., enzyme inhibition IC₅₀) .
Q. What strategies resolve contradictions in reported bioactivity data for halogenated benzoates, and how can they be applied to this compound?
- Methodological Answer :
- Meta-analysis : Compare SAR studies of analogs (e.g., Methyl 3,5-dichloro-2-fluorobenzoate) to identify substituent effects on activity .
- Controlled assays : Standardize test conditions (e.g., cell lines, incubation time) to isolate compound-specific effects.
- Data reconciliation : Use multivariate regression to account for variables like lipophilicity (logP) and steric hindrance.
Handling and Safety Considerations
- Storage : Keep at 2–8°C in airtight containers to prevent hydrolysis.
- Hazard Codes : H315 (skin irritation), H319 (eye irritation). Refer to ECHA guidelines for PPE (gloves, goggles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
